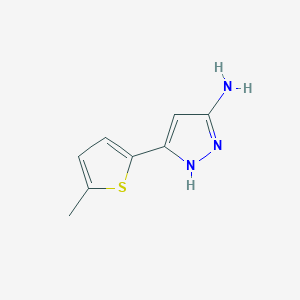![molecular formula C11H12BrN3OS B2687949 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2380042-03-3](/img/structure/B2687949.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a chemical compound that features a bromopyrimidine moiety linked to a thiophene ring via a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and thiophene-3-carbaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 5-bromopyrimidine with thiophene-3-carbaldehyde under basic conditions.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the bromopyrimidine or thiophene rings.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include fully reduced pyrimidine or thiophene derivatives.
Substitution: Products include substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyrimidine: Similar in structure but lacks the thiophene ring.
5-Bromopyrimidine: Lacks the amino and thiophene groups.
3-Amino-2-bromopyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is unique due to the presence of both a bromopyrimidine and a thiophene ring, which can confer distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQQWXWGNBBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)
![5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2687868.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)


![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2687875.png)

![4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2687878.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)
![2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2687884.png)

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

